molecular formula C11H16IN3O2 B1443647 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester CAS No. 1251014-79-5

3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

Cat. No. B1443647
M. Wt: 349.17 g/mol
InChI Key: BEYVTRORFYYQQH-UHFFFAOYSA-N
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Description

The compound “3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Molecular Structure Analysis

The molecular structure of “3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester” can be analyzed using IR spectrum and NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester” include a sequential opening/closing cascade reaction . This reaction is carried out under room temperature conditions, in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester” can be analyzed using IR spectrum and NMR spectrum .

Scientific Research Applications

TRK Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as Tropomyosin receptor kinases (TRKs) inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
  • Methods of Application : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Their activities to inhibit TRKA were evaluated .
  • Results or Outcomes : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Biomedical Applications

  • Scientific Field : Biomedical Research
  • Summary of the Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
  • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

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Synthetic Strategies

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Methods of Application : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
  • Results or Outcomes : The advantages and drawbacks of different synthetic methods are considered .

Pharmaceutical Products

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products .
  • Methods of Application : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
  • Results or Outcomes : These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Future Directions

The future directions for the research on “3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester” and its derivatives could involve further exploration of their potential as TRK inhibitors . This could lead to the development of new treatments for cancers caused by the overexpression of TRKs .

properties

IUPAC Name

tert-butyl 3-iodo-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-6-4-5-7-8(15)9(12)14-13-7/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYVTRORFYYQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
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3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
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3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
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3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
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3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 6
3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

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